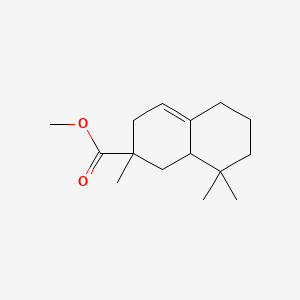

Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate

Description

Molecular Formula: C₁₄H₂₄O₂ IUPAC Name: Methyl 8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene-2-carboxylate Synonyms: EINECS 298-886-9; Methyl 8,8-dimethyldecahydronaphthalene-2-carboxylate . Molecular Weight: 224.34 g/mol Key Properties:

- XLogP3-AA: 4.2 (high lipophilicity)

- Topological Polar Surface Area (TPSA): 26.3 Ų

- Hydrogen Bond Acceptors: 2

- Rotatable Bonds: 2

- Canonical InChIKey: RMMKMJKKPAEWNV-UHFFFAOYSA-N .

This ester derivative of a partially hydrogenated naphthalene core is notable for its bicyclic structure with three methyl substituents. It is utilized in fragrance synthesis, polymer additives, and as a synthetic intermediate due to its stability and hydrophobicity .

Properties

CAS No. |

93892-57-0 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

methyl 2,8,8-trimethyl-1,3,5,6,7,8a-hexahydronaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H24O2/c1-14(2)8-5-6-11-7-9-15(3,10-12(11)14)13(16)17-4/h7,12H,5-6,8-10H2,1-4H3 |

InChI Key |

KNHQUGDAVAYSEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2=CCC(CC21)(C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further reactions, including hydrogenation and esterification, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to enhance reaction efficiency. For example, aluminum chloride can be used as a Lewis acid catalyst in the Diels-Alder reaction. The subsequent steps may involve the use of phosphoric acid for cyclization and methanol for esterification.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate has been investigated for its potential therapeutic properties:

- Glycolipid Research : It has been studied in the context of human iNKT cell activation using glycolipids with altered glycosyl groups. This research indicates that compounds like this compound may enhance immune responses and could be useful in immunotherapy .

- Inhibitors of BET Bromodomains : The compound has been identified as a potential bivalent inhibitor of BET bromodomains (BRD4). These inhibitors can target specific proteins involved in cancer and inflammatory diseases .

Cosmetic Applications

The compound is also relevant in the cosmetic industry:

- Fragrance Component : Due to its pleasant scent profile derived from its naphthalene structure, it is used as a fragrance ingredient in various cosmetic formulations. Regulatory frameworks such as the European Cosmetics Regulation have guidelines for its safe use .

Organic Synthesis

This compound serves as a precursor for synthesizing other organic compounds:

- Synthesis of Complex Molecules : Its unique structural features make it suitable for synthesizing more complex molecules in organic chemistry research. This includes the development of new materials and pharmaceuticals.

Case Study 1: Glycolipid Activation

In a study published on the activation of human iNKT cells using glycolipids modified with methyl derivatives similar to this compound , researchers found that these compounds could significantly enhance immune activation compared to unmodified counterparts.

Case Study 2: BET Bromodomain Inhibitors

Research into bivalent inhibitors targeting BET bromodomains highlighted the effectiveness of compounds structurally similar to this compound in treating cancers associated with BRD4 overexpression . The findings suggest that such compounds could lead to novel therapeutic approaches.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,5,5,6,8,8-Hexamethyl-5,6,7,8-Tetrahydro-2-Naphthoic Acid (AHTN–COOH)

Molecular Formula : C₁₇H₂₄O₂

Molecular Weight : 260.36 g/mol

Key Differences :

- Functional Group : Carboxylic acid (vs. methyl ester in the target compound).

- Substituents : Hexamethyl groups (vs. trimethyl in the target).

- Crystallinity: Monoclinic crystal system (space group P21/c) with unit cell dimensions a = 8.9718 Å, b = 10.1447 Å, c = 17.7058 Å .

- Applications: Potential surfactant precursor due to the carboxylic acid group.

Synthesis : AHTN–COOH is synthesized via multi-step alkylation and oxidation, contrasting with the esterification methods used for the target compound .

Isobutyl 1,2,3,4,5,6,7,8-Octahydro-2,8,8-Trimethyl-2-Naphthoate

CAS No.: 656235-88-0 Key Differences:

8-Hydroxy-5,8a-Dimethyl-3-Methylidene-Naphtho[2,3-b]furan Derivatives

Example Compound: 8-Hydroxy-5,8a-dimethyl-3-methylidene-6-[(2-methylpropanoyl)oxy]-2-oxo-naphtho[2,3-b]furan-4-yl 2-methylpropanoate Molecular Formula: C₂₃H₃₂O₇ Key Differences:

- Core Structure : Fused furan ring (vs. hydrogenated naphthalene).

- Functional Groups : Hydroxy, methylidene, and ester groups.

- Applications: Biologically active intermediates in terpenoid synthesis .

Methyl 5-Methoxy-8-Aryl-1-Naphthoate Derivatives

Example : Methyl 5-methoxy-8-phenyl-1-naphthoate

Key Differences :

- Substituents : Aryl groups at position 8 (vs. methyl groups).

- Synthesis : Pd-catalyzed coupling with aryl boronic acids under Cs₂CO₃ and THF/H₂O conditions .

- Applications : Photostable UV absorbers in materials science.

Comparative Analysis

Structural and Functional Comparisons

| Property | Target Compound | AHTN–COOH | Isobutyl Ester Analog |

|---|---|---|---|

| Core Structure | Partially hydrogenated naphthalene | Tetrahydro-naphthalene | Partially hydrogenated naphthalene |

| Functional Group | Methyl ester | Carboxylic acid | Isobutyl ester |

| Key Substituents | 2,8,8-Trimethyl | 3,5,5,6,8,8-Hexamethyl | 2,8,8-Trimethyl |

| Molecular Weight (g/mol) | 224.34 | 260.36 | 272.41 |

| XLogP3-AA | 4.2 | ~4.5 (estimated) | ~5.0 (estimated) |

| Applications | Fragrances, polymer additives | Surfactants, corrosion inhibitors | Lubricants, plasticizers |

Biological Activity

Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate is a naphthalene derivative with significant applications in the fragrance and flavor industries. Its molecular formula is . This article explores its biological activity, including antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple methyl groups and an octahydro configuration. This unique arrangement contributes to its distinctive aroma and functional properties. The following table summarizes key physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H24O2 |

| Density | 0.99 g/cm³ |

| Boiling Point | 296.9 °C at 760 mmHg |

| Melting Point | Not specified |

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains. For instance:

- In vitro studies demonstrated that the compound had inhibitory effects on Staphylococcus aureus and Escherichia coli at specific concentrations.

Psychological Impacts

Due to its pleasant scent, this compound is also explored for its effects in aromatherapy. Preliminary studies suggest that it may have calming effects that could influence mood and psychological well-being.

Synthesis and Reaction Pathways

This compound can be synthesized through various methods including:

- Diels-Alder Reaction : A common synthetic route involves the reaction of myrcene with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against a range of pathogens. Results showed a significant reduction in bacterial colonies when treated with varying concentrations of the compound.- Methodology : Disk diffusion method was utilized to assess antibacterial activity.

- Results : Inhibition zones were measured; E. coli showed a larger inhibition zone compared to S. aureus.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 12 Escherichia coli 18 -

Aromatherapy Application

Another study explored its application in aromatherapy settings. Participants reported improved mood states after exposure to environments scented with this compound.

Future Research Directions

Further research is warranted to explore the full spectrum of biological activities of this compound. Potential areas include:

- Mechanisms of Action : Investigating how this compound interacts with microbial cell membranes.

- Therapeutic Applications : Exploring its potential as a natural preservative or therapeutic agent in pharmaceuticals.

Q & A

Q. What are the established synthetic routes for Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate, and what are their critical reaction parameters?

The compound can be synthesized via alkylation or esterification of its naphthoic acid precursor. For example, methyl ester formation typically involves reacting the carboxylic acid derivative with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or BF₃·Et₂O) . Key parameters include temperature control (60–80°C) and stoichiometric excess of methanol to drive esterification. Evidence from similar tetramethyl-tetrahydro-naphthoate derivatives suggests that stereochemical outcomes depend on the steric environment of the naphthalene core and catalyst choice .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

Analytical methods include:

- NMR spectroscopy : Proton and carbon NMR can confirm substitution patterns and stereochemistry. For example, methyl group signals in the range δ 1.0–1.5 ppm and aromatic protons at δ 6.5–8.0 ppm are characteristic .

- X-ray crystallography : Single-crystal diffraction data (e.g., space group P21/c, unit cell parameters a=8.97 Å, b=10.14 Å, c=17.71 Å) resolve conformational details of the octahydro-naphthalene backbone .

- GC-MS or LC-MS : Quantifies purity and detects byproducts like unreacted precursors or oxidation derivatives .

Q. What are the key physicochemical properties influencing its reactivity and stability?

- Lipophilicity : High logP values (~4–5) due to alkyl substitution and ester groups, making it soluble in organic solvents (e.g., DCM, ethyl acetate) but poorly soluble in water .

- Thermal stability : Decomposition temperatures >200°C, as inferred from analogs like 5,5,8,8-tetramethyl derivatives .

- Hydrolytic sensitivity : The methyl ester group may hydrolyze under strong acidic/basic conditions, requiring storage in anhydrous environments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interaction with biological targets?

Molecular docking studies using software like AutoDock Vina can simulate binding affinities to enzymes or receptors. For example, the compound’s bicyclic structure may interact with hydrophobic pockets in cytochrome P450 enzymes or steroidogenic acute regulatory (StAR) proteins. Energy minimization and binding pose analysis (e.g., RMSD <2.0 Å) validate docking reliability .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

While identifies the compound as a potential pharmacodynamic agent in intestinal motility, conflicting data may arise from:

- Isomerism : Undetected stereoisomers (e.g., 8a-methyl configuration) could exhibit divergent bioactivity.

- Metabolic instability : Rapid ester hydrolysis in vivo may reduce efficacy, necessitating stability assays in plasma or liver microsomes . Resolution requires enantioselective synthesis and comparative bioactivity assays (e.g., using chiral HPLC and cell-based models).

Q. What environmental persistence or toxicity concerns are associated with this compound, based on structural analogs?

EPA assessments of related octahydro-naphthalenyl derivatives highlight:

- Bioaccumulation potential : High logP values correlate with persistence in lipid-rich tissues .

- Aquatic toxicity : LC50 values <1 mg/L for Daphnia magna in analogs like ethanone derivatives . Mitigation strategies include structure-activity relationship (SAR) studies to reduce lipophilicity or introduce biodegradable functional groups.

Methodological Considerations

Q. How should researchers design kinetic studies to investigate ester hydrolysis under varying pH conditions?

- Use pseudo-first-order kinetics with excess H₂O or OH⁻.

- Monitor reaction progress via UV-Vis (λ=240–260 nm for naphthoate absorption) or HPLC .

- Calculate rate constants (k) and half-lives (t₁/₂) at pH 2, 7, and 12 to map pH-rate profiles .

Q. What crystallographic challenges arise in resolving the compound’s 3D structure, and how are they addressed?

- Disorder in alkyl chains : Common in highly substituted naphthalenes. Mitigated by low-temperature data collection (e.g., 100 K) and iterative refinement using SHELXL .

- Twinned crystals : Use PLATON or TWINLAW to identify twin laws and apply detwinning algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.